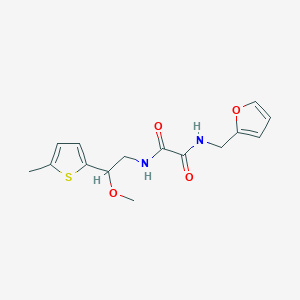

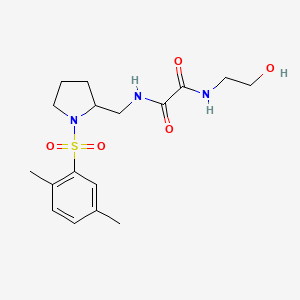

N1-(furan-2-ylmethyl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-(furan-2-ylmethyl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide, also known as FMME, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Pharmacological Activities of Furanyl Compounds

A study on novel furanyl derivatives from the red seaweed Gracilaria opuntia identified compounds with significant anti-inflammatory and antioxidative effects in various in vitro models. These compounds, including methoxycyclooctyl benzofuran and tetrahydro-1H-xanthenyl methoxy methylfuran skeletons, displayed inhibitory activities comparable to non-steroidal anti-inflammatory drugs (NSAIDs) and synthetic antioxidants. They also showed significant anti-diabetic properties and angiotensin-converting enzyme-I (ACE-I) inhibitory activity, highlighting their potential in pharmacological applications (Makkar & Chakraborty, 2018).

Catalytic Activity in Organic Synthesis

N,N'-Bis(furan-2-ylmethyl)oxalamide has been utilized as an effective bidentate ligand in copper-catalyzed N-arylation of anilines and cyclic secondary amines. This method facilitates the coupling of a wide range of (hetero)aryl bromides with various amines, demonstrating the ligand's utility in synthesizing pharmaceutically important building blocks (Bhunia, Kumar, & Ma, 2017).

Enhancement of Solar Cell Performance

Furanyl derivatives, when used as conjugated linkers in phenothiazine-based dye-sensitized solar cells, have shown to improve solar energy-to-electricity conversion efficiency. A specific derivative with furan as a conjugated linker achieved a conversion efficiency of 6.58%, marking a significant improvement over reference cells (Kim et al., 2011).

Biobased Polyester Synthesis

2,5-Bis(hydroxymethyl)furan, a biobased diol, has been polymerized with various diacid ethyl esters using Candida antarctica Lipase B, resulting in novel biobased furan polyesters. These polyesters, with their unique chemical structures and physical properties, offer a sustainable alternative in polyester synthesis (Jiang et al., 2014).

Enzymatic Oxidation for Polymer Production

Furan-2,5-dicarboxylic acid (FDCA), a valuable biobased platform chemical, can be synthesized from 5-hydroxymethylfurfural (HMF) through enzymatic oxidation. An FAD-dependent enzyme capable of converting HMF to FDCA with high yield at ambient conditions has been identified, highlighting an efficient route for FDCA production, a precursor for biopolymer materials (Dijkman, Groothuis, & Fraaije, 2014).

Propiedades

IUPAC Name |

N-(furan-2-ylmethyl)-N'-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4S/c1-10-5-6-13(22-10)12(20-2)9-17-15(19)14(18)16-8-11-4-3-7-21-11/h3-7,12H,8-9H2,1-2H3,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRWOPBGPNLXWOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(CNC(=O)C(=O)NCC2=CC=CO2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(furan-2-ylmethyl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(E)-3-(4-bromophenyl)prop-2-enoyl]furan-2-carbaldehyde](/img/structure/B2572535.png)

![(2E)-2-(1,3-benzothiazol-2-yl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enenitrile](/img/structure/B2572536.png)

![4-chloro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2572540.png)

![(2S)-6-tert-butoxycarbonyl-6-azaspiro[2.5]octane-2-carboxylic acid](/img/structure/B2572542.png)

![2-chloro-N-[1-(naphthalen-1-yl)ethyl]acetamide](/img/structure/B2572543.png)

![N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]-9-methylpurin-6-amine](/img/structure/B2572546.png)

![4,4,5,5-TEtramethyl-2-[9-(oxan-2-yloxy)nonyl]-1,3,2-dioxaborolane](/img/structure/B2572549.png)

![N-Methyl-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]prop-2-enamide](/img/structure/B2572551.png)

![5-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-propan-2-ylthiophene-2-carboxylic acid](/img/structure/B2572555.png)